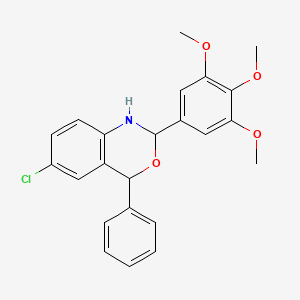![molecular formula C24H19Cl2N3O4 B11681883 1-(3,4-dichlorobenzyl)-3,3-dimethyl-4-[(3-nitrophenyl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11681883.png)
1-(3,4-dichlorobenzyl)-3,3-dimethyl-4-[(3-nitrophenyl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-ジクロロベンジル)-3,3-ジメチル-4-[(3-ニトロフェニル)カルボニル]-3,4-ジヒドロキノキサリン-2(1H)-オンは、キノキサリン系に属する複雑な有機化合物です。この化合物は、ジクロロベンジル基、ニトロフェニルカルボニル基、およびジヒドロキノキサリンオンコアを含むユニークな構造が特徴です。その潜在的な生物学的および化学的特性により、様々な科学研究分野において注目されています。
準備方法
合成経路と反応条件: 1-(3,4-ジクロロベンジル)-3,3-ジメチル-4-[(3-ニトロフェニル)カルボニル]-3,4-ジヒドロキノキサリン-2(1H)-オンの合成は、通常、複数のステップを伴います。一般的な方法には、以下のようなステップが含まれます。
キノキサリンコアの形成: これは、酸性条件下でo-フェニレンジアミンとジケトンを縮合させることで実現できます。
ジクロロベンジル基の導入: このステップは、炭酸カリウムなどの塩基の存在下で、キノキサリンコアを3,4-ジクロロベンジルクロリドでアルキル化することによって行われます。
ニトロフェニルカルボニル基の結合: これは、適切な触媒の存在下で、3-ニトロベンゾイルクロリドを用いたアシル化反応によって行うことができます。
工業生産方法: この化合物の工業生産では、同様の合成経路が使用される可能性がありますが、大規模生産に合わせて最適化されています。これには、一貫した品質と収率を確保するための連続フロー反応器の使用や、廃棄物と環境への影響を最小限に抑えるためのグリーンケミストリー原則の実装が含まれます。
化学反応の分析
反応の種類: 1-(3,4-ジクロロベンジル)-3,3-ジメチル-4-[(3-ニトロフェニル)カルボニル]-3,4-ジヒドロキノキサリン-2(1H)-オンは、以下のような様々な化学反応を起こすことができます。
酸化: ニトロフェニル基は、対応するニトロソまたはヒドロキシルアミン誘導体を形成するために酸化することができます。
還元: ニトロフェニル基は、パラジウム触媒存在下で水素ガスなどの還元剤を用いて、アミノ基に還元することができます。
置換: ジクロロベンジル基は、塩素原子が他の求核剤によって置換される求核置換反応を受けることができます。
一般的な試薬と条件:
酸化: 酸性条件下で過マンガン酸カリウムまたは三酸化クロム。
還元: 炭素担持パラジウムまたは水素化ホウ素ナトリウムを用いた水素ガス。
置換: 適切な溶媒中で、メトキシドナトリウムまたは他の求核剤。
主な生成物:
酸化: ニトロソまたはヒドロキシルアミン誘導体。
還元: アミノ誘導体。
置換: 様々な置換ベンジル誘導体。
科学研究への応用
1-(3,4-ジクロロベンジル)-3,3-ジメチル-4-[(3-ニトロフェニル)カルボニル]-3,4-ジヒドロキノキサリン-2(1H)-オンは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性または抗癌性を持つ生物活性化合物としての可能性について調査されています。
医学: 様々な病気の治療における潜在的な治療効果について検討されています。
工業: 特定の特性を持つ新しい材料の開発に利用されています。
科学的研究の応用
1-[(3,4-Dichlorophenyl)methyl]-3,3-dimethyl-4-(3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
1-(3,4-ジクロロベンジル)-3,3-ジメチル-4-[(3-ニトロフェニル)カルボニル]-3,4-ジヒドロキノキサリン-2(1H)-オンの作用機序は、特定の分子標的との相互作用を伴います。ニトロフェニル基は、酵素または受容体と相互作用し、特定の経路の阻害または活性化につながる可能性があります。ジクロロベンジル基は、化合物の標的への結合親和性を高める可能性があり、キノキサリンコアは構造的安定性を提供します。
類似化合物:
1-(3,4-ジクロロベンジル)-3,3-ジメチルキノキサリン-2(1H)-オン: ニトロフェニルカルボニル基がありません。
3,3-ジメチル-4-[(3-ニトロフェニル)カルボニル]-3,4-ジヒドロキノキサリン-2(1H)-オン: ジクロロベンジル基がありません。
独自性: 1-(3,4-ジクロロベンジル)-3,3-ジメチル-4-[(3-ニトロフェニル)カルボニル]-3,4-ジヒドロキノキサリン-2(1H)-オンは、ジクロロベンジル基とニトロフェニルカルボニル基の両方が存在することが特徴であり、これにより、独特の化学的および生物学的特性が生まれます。
類似化合物との比較
Similar Compounds
1-(3,4-Dichlorophenyl)-3-methylurea: Shares the dichlorophenyl group but differs in its overall structure and properties.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Another compound with a dichlorophenyl group, used as an herbicide.
Uniqueness
1-[(3,4-Dichlorophenyl)methyl]-3,3-dimethyl-4-(3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C24H19Cl2N3O4 |
|---|---|
分子量 |
484.3 g/mol |
IUPAC名 |
1-[(3,4-dichlorophenyl)methyl]-3,3-dimethyl-4-(3-nitrobenzoyl)quinoxalin-2-one |
InChI |
InChI=1S/C24H19Cl2N3O4/c1-24(2)23(31)27(14-15-10-11-18(25)19(26)12-15)20-8-3-4-9-21(20)28(24)22(30)16-6-5-7-17(13-16)29(32)33/h3-13H,14H2,1-2H3 |
InChIキー |
HJZCPQIHIOEFHO-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)[N+](=O)[O-])CC4=CC(=C(C=C4)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 1,2-dimethyl-5-[(3-methylbutanoyl)oxy]-1H-benzo[g]indole-3-carboxylate](/img/structure/B11681806.png)
![(5E)-1-(4-methoxyphenyl)-5-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681807.png)
![dimethyl 5-[(2E)-2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1,3-dicarboxylate](/img/structure/B11681810.png)

![(2Z)-N-acetyl-6-chloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11681821.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11681830.png)
![(2E,5E)-3-ethyl-5-[(2Z)-2-(3-ethylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)ethylidene]-2-[(4-phenoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11681833.png)

![2-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11681839.png)
![(4E)-10-bromo-4-[(4-fluorophenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B11681849.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11681850.png)
![methyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11681854.png)
![(5Z)-5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11681861.png)
![(5Z)-5-[4-(2-bromoethoxy)-3-methoxybenzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681862.png)
